Bz-Camp

説明

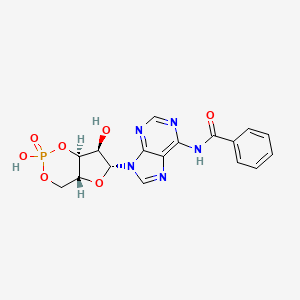

Structure

3D Structure

特性

IUPAC Name |

N-[9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N5O7P/c23-12-13-10(6-27-30(25,26)29-13)28-17(12)22-8-20-11-14(18-7-19-15(11)22)21-16(24)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23H,6H2,(H,25,26)(H,18,19,21,24)/t10-,12-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYCBMGKNCJXIC-CNEMSGBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952638 | |

| Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30275-80-0 | |

| Record name | N(6)-Benzoyl-cyclic amp | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030275800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms Governing the Action of N 6 Benzoyladenosine 3 ,5 Cyclic Monophosphate Bz Camp

Direct Activation of Protein Kinase A (PKA) by Bz-cAMP and its Structural Basis

PKA is a key mediator of cAMP signaling in eukaryotic cells. It exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits wikipedia.orgnih.gov. In the absence of cAMP, the regulatory subunits bind to and inhibit the catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that leads to the dissociation of the catalytic subunits, freeing them to phosphorylate target proteins nih.govnih.gov. This compound directly activates PKA by mimicking the action of cAMP in binding to the regulatory subunits.

Interaction with Regulatory Subunits of PKA Isoforms

PKA regulatory subunits exist as different isoforms (RIα, RIβ, RIIα, and RIIβ), each containing two cyclic nucleotide-binding (CNB) domains, typically referred to as CNB-A and CNB-B nih.govnih.gov. This compound has shown selectivity for specific cAMP-binding pockets within these regulatory subunit isoforms. Research indicates that 6-Bnz-cAMP (an alternative name for this compound) exhibits selectivity for the cAMP-binding pocket A of human PKA regulatory subunit isoforms type I and II nih.govfrontiersin.org. This differential binding affinity contributes to the specific activation profile of this compound compared to other cAMP analogs or native cAMP.

Dissociation and Activation of Catalytic Subunits

The binding of this compound to the CNB domains of the regulatory subunits triggers a conformational change within the regulatory dimer. This structural rearrangement weakens the interaction between the regulatory and catalytic subunits, leading to the dissociation and release of the active catalytic monomers nih.govnih.gov. Once free, the catalytic subunits are capable of phosphorylating serine and threonine residues on a wide range of substrate proteins wikipedia.orgyoutube.com. This dissociation is the critical step by which this compound binding to the regulatory subunit translates into PKA enzymatic activity.

Phosphorylation Cascades Initiated by this compound-Activated PKA

The activated catalytic subunits of PKA initiate phosphorylation cascades by transferring a phosphate (B84403) group from ATP to specific serine or threonine residues on target proteins wikipedia.orgyoutube.com. These phosphorylation events can alter the activity, localization, or interaction of the target proteins, thereby modulating various cellular processes. Examples of downstream targets of PKA include transcription factors like CREB (cAMP-responsive element-binding protein), enzymes involved in metabolism, and proteins regulating ion channels and cell structure wikipedia.orgnih.govmdpi.com. Studies using this compound have demonstrated its ability to induce phosphorylation of proteins downstream of PKA, such as CREB phosphorylation aai.org. The specific set of proteins phosphorylated depends on the cellular context and the localization of activated PKA, which can be influenced by A-kinase anchoring proteins (AKAPs) wikipedia.orgnih.govjneurosci.org.

Differential Effects and Selectivity of this compound on Cyclic AMP Effector Proteins

While cAMP can activate multiple downstream effectors, including PKA, Exchange Proteins Activated by cAMP (EPAC), cyclic nucleotide-gated ion channels, and Popeye domain-containing proteins, this compound is noted for its selective action, primarily targeting PKA nih.govpancreapedia.orgportlandpress.comahajournals.org.

Comparative Analysis of PKA Versus EPAC (Exchange Protein Activated by cAMP) Modulation by this compound

EPAC proteins (EPAC1 and EPAC2) are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2, and their activation by cAMP is independent of PKA pancreapedia.orgahajournals.org. Unlike cAMP, which can activate both PKA and EPAC, this compound has demonstrated a preference for activating PKA. Studies comparing the effects of this compound with EPAC-selective cAMP analogs, such as 8-pCPT-2'-O-Me-cAMP, have shown that this compound primarily mediates its effects through PKA activation and has little to no effect on EPAC-mediated pathways aai.orgahajournals.orgnih.gov. This selectivity is a key feature that distinguishes this compound from native cAMP and other analogs.

Here is a table summarizing the comparative modulation of PKA and EPAC by this compound and other cAMP analogs:

| Compound | Target Effector | Effect on Effector Activity | References |

| cAMP | PKA & EPAC | Activates both | nih.govpancreapedia.orgportlandpress.comahajournals.org |

| This compound | PKA | Primarily activates PKA | aai.orgahajournals.org |

| 8-pCPT-2'-O-Me-cAMP | EPAC | Primarily activates EPAC | ahajournals.orgnih.gov |

| 8-Br-cAMP | PKA & EPAC | Activates both | aai.org |

Implications of Selective PKA Activation in Research Models

The selective activation of PKA by this compound makes it a valuable tool in research to dissect the specific roles of PKA-dependent signaling pathways independently of EPAC activation. This is particularly useful in cellular processes where both PKA and EPAC pathways are involved, such as in the regulation of cell adhesion, migration, and gene expression ahajournals.orgnih.gov. By using this compound, researchers can attribute observed cellular responses specifically to PKA activation. For example, studies investigating vascular endothelial cell function have utilized this compound to demonstrate that PKA activation, but not EPAC activation, inhibits vascular endothelial growth factor-induced migration ahajournals.org. Similarly, this compound has been used to show that PGE2 induces macrophage IL-10 production via a PKA-dependent pathway aai.org. The use of this compound, often in conjunction with EPAC-selective agonists or PKA inhibitors, allows for a clearer understanding of the distinct contributions of PKA and EPAC to various physiological and pathological processes aai.orgahajournals.orgnih.gov.

Cross-Talk with Other Intracellular Signaling Pathways Mediated by this compound

Intracellular signaling is characterized by complex interactions and cross-talk between different pathways, allowing cells to integrate multiple signals and generate appropriate responses plos.orgwikipedia.org. This compound, as a PKA-selective cAMP analog, has been utilized to investigate the interplay between the cAMP/PKA pathway and other key signaling cascades, particularly those involving calcium and other second messengers.

Interplay with Calcium-Dependent Signaling Cascades

The interaction between cAMP and calcium signaling pathways is a well-established phenomenon in various cell types, including mammalian cells and parasites like Plasmodium falciparum plos.orgnih.govnih.govlstmed.ac.uk. This cross-talk can lead to synergistic or antagonistic effects on cellular responses plos.orgnih.gov.

Research in Plasmodium falciparum has demonstrated a complex interplay between cAMP and Ca2+-dependent signaling pathways. Treatment of P. falciparum-infected red blood cells with this compound has been shown to increase cytosolic Ca2+ concentration through the activation of PKA nih.govnih.gov. This effect appears to be dependent on PKA, as it is abolished by PKA inhibitors nih.govnih.gov. The increase in intracellular Ca2+ induced by this compound is similar to that observed with melatonin, suggesting a convergence of these pathways on a common mechanism nih.gov. Further experiments in P. falciparum indicated that the this compound-induced Ca2+ increase requires PKA activation and occurs even in the presence of a phospholipase C inhibitor, suggesting a mechanism independent of this enzyme nih.gov.

Studies in rat isolated cardiomyocytes have also explored the role of PKA, activated by compounds like this compound, in influencing calcium handling. Administration of this compound caused an increase in contraction amplitude and speed in these cells, proportional to the stimulus frequency serbiosoc.org.rs. While this compound did not significantly affect relaxation times, these findings suggest that PKA activation can modulate calcium-dependent contractile processes in cardiomyocytes serbiosoc.org.rs.

These studies collectively indicate that this compound, through PKA activation, can directly or indirectly influence intracellular calcium levels and calcium-dependent processes. The specific outcome of this interplay (e.g., increase or decrease in Ca2+) appears to be cell-type specific and dependent on the context of other activated signaling pathways.

Below is a table summarizing some research findings on this compound and calcium interplay:

| Cell Type | Stimulus/Compound | Observed Effect on Calcium | Proposed Mechanism Involved | Reference |

| Plasmodium falciparum | This compound | Increase in cytosolic Ca2+ concentration | PKA activation | nih.govnih.gov |

| Rat Cardiomyocytes | This compound | Increase in contraction amplitude and speed (Ca2+-dependent) | PKA activation | serbiosoc.org.rs |

Influence on Related Second Messenger Systems

Beyond calcium, this compound's selective activation of PKA can influence other second messenger systems and downstream effectors. cAMP itself is a key second messenger, and its effects are primarily mediated through PKA and Epac proteins nih.govdu.edu. This compound, by specifically targeting PKA, allows researchers to differentiate PKA-dependent effects from those mediated by Epac or other cAMP targets upstate.edu.

Research has shown that the cAMP/PKA pathway can interact with other signaling molecules. For instance, in macrophages, selective activation of PKA by this compound interfered with the induction of inducible nitric oxide synthase (iNOS) expression, a process often regulated by various signaling pathways aai.org. This suggests that this compound, through PKA, can modulate pathways involving nitric oxide, another important signaling molecule aai.org.

Furthermore, cAMP signaling, primarily through PKA, can influence pathways involving small GTPases like Rap1. Rap1 can be activated by both PKA and Epac, and studies using PKA activators like this compound have helped elucidate the role of PKA in Rap1 activation and downstream processes such as neurotensin (B549771) secretion oup.com.

The interplay between cAMP and other second messengers is complex and can involve feedback loops and synergistic interactions plos.org. For example, while cAMP can influence calcium, calcium can also modulate the activity of adenylyl cyclases and phosphodiesterases, enzymes that regulate cAMP levels plos.orglstmed.ac.uk. This compound, by specifically elevating PKA activity, can help to dissect the directionality and mechanisms of this cross-talk.

The use of this compound as a tool has contributed to understanding how PKA activation impacts various cellular processes and how the cAMP/PKA pathway integrates with other signaling networks.

Cellular and Subcellular Effects Induced by N 6 Benzoyladenosine 3 ,5 Cyclic Monophosphate Bz Camp

Modulation of Cell Cycle Progression and Regulation

Activation of the PKA pathway by Bz-cAMP has significant consequences for cell cycle control, primarily leading to the inhibition of cell proliferation in various cell types. This effect is achieved through precise alterations of the molecular machinery that governs a cell's progression through its division cycle.

Mechanisms of Cell Cycle Alteration by this compound

The primary mechanism by which this compound and other PKA-selective analogs impede the cell cycle is through the inhibition of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) cascade. plos.orgnih.gov ERK signaling is a critical pathway that responds to growth factors and promotes cell proliferation and division. plos.orgnih.gov

In several types of cancer cells, the antiproliferative effect of PKA-selective cAMP analogs is directly associated with a PKA-dependent inhibition of ERK phosphorylation and activation. plos.orgnih.gov By activating PKA, this compound can interfere with the signaling flow from upstream activators like Ras to the core components of the MAPK cascade, ultimately preventing the activation of ERK1/2. plos.orgnih.gov This blockade halts the cell's progression, often leading to an arrest in the G1 phase of the cell cycle. nih.gov This contrasts with other cAMP analogs, such as 8-Cl-cAMP, which may inhibit cell growth through PKA-independent mechanisms, for instance by activating AMPK. plos.orgnih.gov

Role in Regulating Cell Growth Dynamics

The consequence of interfering with cell cycle machinery is a marked regulation of cell growth dynamics, typically manifesting as growth inhibition. By inducing cell cycle arrest, PKA-selective analogs like this compound effectively halt cell proliferation. plos.orgnih.gov This has been observed in various research contexts, particularly in studies involving cancer cell lines. For example, PKA I-selective analogs have been shown to have potent antiproliferative effects on human thyroid carcinoma cell lines. plos.orgnih.gov

The growth inhibition is a direct result of the cell being unable to pass the necessary checkpoints to commit to DNA replication and mitosis. nih.gov This effect is generally cytostatic rather than cytotoxic, meaning it stops cell growth without necessarily inducing cell death. plos.org

Table 1: Effects of PKA-Selective cAMP Analogs on Cell Cycle and Growth

| Cell Line | cAMP Analog Class | Observed Effect | Key Mechanism | Reference |

|---|---|---|---|---|

| ARO, NPA (Human Thyroid Carcinoma) | PKA I-selective | Growth arrest, potent antiproliferative effect | PKA-dependent inhibition of ERK phosphorylation | plos.orgnih.gov |

| S49 Lymphoma Cells | cAMP analog (CPT-cAMP) | G1 cell cycle arrest | PKA-dependent mechanism | nih.gov |

| Various Tumor Cells | PKA-selective | Inhibition of proliferation | Inhibition of ERK 1/2 activation | plos.org |

Induction of Programmed Cell Death Pathways

While the primary effect of PKA activation in some cell types is growth arrest, in others it can actively trigger programmed cell death, or apoptosis. The pro-apoptotic actions of cAMP are predominantly mediated by PKA, initiating an intrinsic, mitochondria-dependent apoptotic pathway. nih.gov

Apoptosis Mechanisms Activated by this compound in Research Contexts

In susceptible cell types, such as S49 lymphoma cells, activation of PKA by cAMP analogs initiates the intrinsic apoptotic pathway. nih.gov This pathway is centered on the permeabilization of the mitochondrial outer membrane, an event often considered the point of no return in apoptosis. nih.govcellsignal.com This permeabilization leads to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol. cellsignal.comnih.gov

Once in the cytosol, cytochrome c binds to the apoptotic protease activating factor-1 (APAF1), triggering the assembly of a multi-protein complex known as the apoptosome. nih.gov The apoptosome then recruits and activates an initiator caspase, caspase-9, which in turn activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell. nih.govnih.gov Studies on related N6-substituted adenosine (B11128) compounds have demonstrated the activation of both caspase-9 and caspase-3 during the induction of apoptosis in HL-60 cells. nih.gov

Downstream Molecular Mediators of this compound-Induced Apoptosis

The PKA-driven apoptotic signal is transduced and regulated by a network of downstream molecules, primarily members of the B-cell lymphoma-2 (Bcl-2) protein family. frontiersin.orgh1.co These proteins are the crucial gatekeepers of mitochondrial integrity and are divided into anti-apoptotic members (e.g., Bcl-2, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bim). frontiersin.orgnih.gov

PKA activation can shift the balance in favor of apoptosis by modulating the expression and activity of these proteins. A key pro-apoptotic mechanism involves the increased expression of the BH3-only protein Bim. nih.gov In S49 lymphoma cells, cAMP/PKA-induced apoptosis is dependent on this upregulation of Bim. nih.gov Conversely, cAMP signaling has also been shown to promote apoptosis by downregulating the expression of the anti-apoptotic protein Mcl-1 in human B-precursor cells. nih.gov This dual action of upregulating pro-apoptotic mediators while downregulating anti-apoptotic ones effectively lowers the threshold for triggering the mitochondrial pathway. PKA can also phosphorylate other downstream targets, including the transcription factor CREB and the tumor suppressor p53, which can further influence the expression of apoptotic genes. mdpi.commdpi.com

Table 2: Downstream Molecular Mediators in cAMP/PKA-Induced Apoptosis

| Mediator | Function | Effect of cAMP/PKA Activation | Cell Type Context | Reference |

|---|---|---|---|---|

| Bim (Bcl-2 interacting mediator) | Pro-apoptotic BH3-only protein | Expression is increased | S49 lymphoma cells | nih.gov |

| Mcl-1 (Myeloid cell leukemia 1) | Anti-apoptotic Bcl-2 family protein | Expression is decreased | Human B-precursor cells | nih.gov |

| Caspase-9 | Initiator caspase | Activated following apoptosome formation | HL-60 cells | nih.gov |

| Caspase-3 | Executioner caspase | Activated by caspase-9 | HL-60 cells | nih.gov |

| Bax/Bcl-2 Ratio | Balance of pro- vs. anti-apoptotic proteins | Ratio is increased (favoring apoptosis) | Rat lymphocytes | nih.gov |

Influence on Cellular Differentiation Processes

Beyond its roles in cell proliferation and death, the this compound/PKA pathway is a potent regulator of cellular differentiation, the process by which a less specialized cell becomes a more specialized cell type.

Activation of PKA signaling by this compound and other analogs can drive the differentiation of various stem and progenitor cells. A notable example is the induction of osteogenic differentiation. In osteoblast-like MC3T3-E1 cells, this compound was shown to effectively induce differentiation and matrix mineralization. nih.gov This process was linked to the PKA/CREB signaling pathway, resulting in the up-regulation of key osteogenic markers like Runx2, osteopontin (B1167477) (OPN), and osteocalcin (B1147995) (OCN). nih.gov

The role of cAMP/PKA signaling is also well-established in neuronal differentiation. nih.govnih.gov In mesenchymal stem cells (MSCs), elevating intracellular cAMP levels induces neuron-like morphology and the expression of neural markers. nih.govnih.gov The mechanism can involve PKA-mediated activation of the ERK/MAPK pathway, highlighting the context-dependent role of this cascade, which is inhibited during proliferation but can be activated to promote differentiation. nih.gov Similarly, in neural progenitor cells, increasing cAMP levels facilitates maturation into functional neurons, a process that involves the upregulation of voltage-gated ion channels. nih.govfrontiersin.org This demonstrates that this compound, by selectively targeting PKA, can be a powerful tool to direct cell fate and promote the acquisition of specialized functions.

Table 3: Examples of Cellular Differentiation Influenced by cAMP/PKA Signaling

| Initial Cell Type | Differentiated Phenotype | cAMP Analog/Activator | Key Signaling Pathway | Reference |

|---|---|---|---|---|

| MC3T3-E1 osteoblast-like cells | Mature, mineralizing osteoblasts | This compound (6-Bnz-cAMP) | PKA/CREB | nih.gov |

| Mesenchymal Stem Cells (MSCs) | Neuron-like cells | Forskolin (cAMP elevator) | PKA-ERK/MAPK | nih.gov |

| Human Mesenchymal Stem Cells (hMSCs) | Osteoblasts (in vitro) | db-cAMP | PKA/CREB | utwente.nl |

| Neural Progenitor Cells (NPCs) | Functional neurons | IBMX/Forskolin (cAMP elevators) | cAMP-dependent upregulation of L-type Ca2+ channels | nih.govfrontiersin.org |

| Human Neuroblastoma Cells | Differentiated cells with neurite outgrowth | db-cAMP, 8-bromo-cAMP | cAMP pathway activation | nih.gov |

Role of this compound in Directing Phenotypic Changes in Specific Cell Lines

The application of this compound and other cAMP analogs to various cell lines has been shown to induce significant phenotypic changes, often leading to growth arrest and differentiation. In the human leukemia cell line HL-60, elevated intracellular cAMP is known to cause growth arrest and differentiation into neutrophil-like cells. nih.gov Similarly, treatment of mouse neuroblastoma cells with a cAMP analog for 72 hours results in observable cell differentiation, characterized by the formation of neurites. researchgate.net This treatment also leads to an inhibition of cell proliferation. researchgate.net

These changes are indicative of a shift from a proliferative state to a more specialized, differentiated state. The specific outcomes are cell-type dependent, reflecting the unique genetic and epigenetic landscapes of each cell line. broadinstitute.orgembopress.org

Table 1: Phenotypic Changes Induced by cAMP Analogs in Specific Cell Lines

| Cell Line | cAMP Analog Used | Observed Phenotypic Changes | Reference |

|---|---|---|---|

| HL-60 (Human Leukemia) | 8-Bromoadenosine-3',5'-cyclic-monophosphate (8Br-cAMP) | Induces growth arrest and differentiation towards neutrophil-like cells. nih.gov | nih.gov |

| Mouse Neuroblastoma Cells | Bt2cAMP (Dibutyryl-cAMP) | Inhibits cell proliferation and induces differentiation, including neurite outgrowth. researchgate.net | researchgate.net |

| Glioma Cells | General cAMP elevating stimuli | Induces changes in morphology and differentiation, accompanied by inhibited proliferation. nih.gov | nih.gov |

| Schwann Cells | Forskolin (Adenylyl cyclase activator) | Adopts a differentiated, post-mitotic state. researchgate.net | researchgate.net |

Transcriptional and Translational Regulation Underlying Differentiation

The differentiation process initiated by this compound is underpinned by complex changes in gene expression, which are controlled at both the transcriptional and translational levels. nih.gov

Transcriptional Regulation: At the heart of this regulation is the alteration of gene transcription patterns. This compound, by activating protein kinase A (PKA), triggers a signaling cascade that modifies the activity of various transcription factors. This leads to the activation or repression of specific genes that govern cell differentiation. For instance, in glioma cells, cAMP-induced differentiation involves the suppression of proteins like c-Jun and the enhancement of others such as glial fibrillary acidic protein (GFAP). nih.gov

Impact on Gene Expression and Transcriptional Networks

This compound significantly impacts gene expression by activating a well-defined signaling pathway that culminates in the modulation of transcriptional networks. This pathway is a primary mechanism through which extracellular signals are translated into changes in cellular function.

Activation of cAMP Response Element-Binding (CREB) Protein by this compound-Dependent PKA

The canonical pathway for cAMP-mediated gene transcription begins with the activation of cAMP-dependent protein kinase (PKA). nih.govresearchgate.netfrontiersin.orgfrontiersin.org this compound, acting as a cAMP analog, binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits. nih.govfrontiersin.org These catalytic subunits then translocate to the nucleus, where they phosphorylate a key transcription factor: the cAMP Response Element-Binding (CREB) protein. nih.govfrontiersin.org

Phosphorylation occurs at a specific serine residue (Serine-133) within the CREB protein. nih.govresearchgate.netfrontiersin.orgnih.gov This phosphorylation event is a critical activation step. frontiersin.orgnih.gov Once phosphorylated, CREB undergoes a conformational change that increases its binding affinity for specific DNA sequences and allows it to recruit transcriptional co-activators, most notably the CREB-binding protein (CBP) and p300. researchgate.netfrontiersin.orgnih.gov The formation of this complex, consisting of phosphorylated CREB and its co-activators, is essential for initiating the transcription of target genes. frontiersin.orgyoutube.com

Regulation of Specific Target Genes and Their Promoters

The activated CREB-CBP/p300 complex binds to specific DNA sequences known as cAMP Response Elements (CREs), which are located in the promoter or enhancer regions of target genes. nih.govwikipedia.org The binding of this complex to a CRE sequence serves as a molecular switch, initiating the assembly of the RNA polymerase machinery and driving the transcription of the downstream gene. youtube.comnih.gov

A multitude of genes are known to be regulated by CREB and are therefore responsive to changes in intracellular cAMP levels. wikipedia.org These genes are involved in a wide array of cellular functions, including metabolism, cell survival, proliferation, and neuronal plasticity. frontiersin.orgnih.gov The specific set of genes activated by the this compound/PKA/CREB pathway can vary between cell types, contributing to the diverse and specific phenotypic outcomes observed upon cAMP signaling activation. embopress.orgresearchgate.net

Table 2: Examples of Genes Regulated by CREB

| Target Gene | Function | Reference |

|---|---|---|

| c-fos | A proto-oncogene involved in cell proliferation, differentiation, and survival. | wikipedia.org |

| BDNF (Brain-Derived Neurotrophic Factor) | A neurotrophin crucial for neuronal survival, growth, and synaptic plasticity. frontiersin.org | frontiersin.orgwikipedia.org |

| Somatostatin | A hormone that inhibits the secretion of several other hormones. The gene was one of the first identified as being cAMP-responsive. wikipedia.org | wikipedia.orgfrontiersin.org |

| Tyrosine Hydroxylase | The rate-limiting enzyme in the synthesis of catecholamines (dopamine, norepinephrine, epinephrine). | wikipedia.org |

| VGF (VGF nerve growth factor inducible) | A neuropeptide involved in energy balance and synaptic plasticity. | wikipedia.org |

| Per1 and Per2 | Core clock genes involved in regulating circadian rhythms. | wikipedia.org |

Applications of N 6 Benzoyladenosine 3 ,5 Cyclic Monophosphate Bz Camp in Specific Biological Systems and Processes

Research on Neoplastic Cellular Models

The role of the cAMP signaling pathway in cancer is complex and often contradictory, with effects on cell proliferation, differentiation, and apoptosis being highly dependent on the specific cell type and context. Bz-cAMP has been utilized in several studies to dissect the role of this pathway in different cancer cell lines.

Research on rat C6 glioma cells has demonstrated differential effects of various N6-substituted cAMP analogs on cell proliferation. In this context, this compound was found to be largely ineffective in inhibiting the growth of C6 glioma cells. nih.gov In a comparative study with other cAMP derivatives, this compound exhibited a very high IC50 value, indicating low potency in suppressing cell proliferation. nih.gov

| cAMP Analog | IC50 (µM) | Relative Potency |

|---|---|---|

| N6-benzyl-cAMP (Bn-cAMP) | 25 | High |

| N6-butyryl-cAMP (Bt-cAMP) | ~1000 | Low |

| N6, O2'-dibutyryl-cAMP (Bt2-cAMP) | ~1000 | Low |

| N6-benzoyl-cAMP (this compound) | > 1000 | Very Low |

Furthermore, unlike some other cAMP analogs that can induce morphological differentiation in C6 glioma cells, characterized by the extension of cellular processes, this compound did not produce such effects. nih.gov These findings suggest that the N6-benzoyl substitution on the adenine (B156593) moiety of cAMP results in a compound with minimal anti-proliferative and differentiation-inducing activity in this particular glioma cell model.

In stark contrast to its effects on glioma cells, this compound has been shown to have a protective role in acute promyelocytic leukemia (APL) cells. Studies utilizing the NB4 APL cell line, as well as primary APL patient blasts, have revealed that elevating intracellular cAMP levels can shield these cancer cells from apoptosis induced by first-line chemotherapeutic agents like the anthracycline daunorubicin (DNR). researchgate.net

The protective effect of this compound is mediated through the activation of cAMP-dependent protein kinase (PKA), specifically the type I isoenzyme (PKA-I). researchgate.net This activation leads to the phosphorylation of key downstream targets that regulate cell survival.

| Experimental System | Treatment | Observed Effect | Mechanism |

|---|---|---|---|

| NB4 APL Cells | This compound + Daunorubicin (DNR) | Protection against DNR-induced apoptosis | Activation of PKA-I |

| Primary APL Blasts | This compound + Daunorubicin (DNR) | Average protection of 51% from DNR-induced death | Presumed PKA-I activation |

Key molecular events following this compound treatment in APL cells include:

Phosphorylation of Bad: Inactivating phosphorylation at the PKA site (Ser118) of the pro-apoptotic protein Bad. researchgate.net

Phosphorylation of CREB: Activating phosphorylation at the PKA site (Ser133) of the cAMP response element-binding protein (CREB), which is known to be an oncogene in acute myeloid leukemia (AML). researchgate.net

These findings suggest that the cAMP-PKA pathway can promote APL progression and confer resistance to chemotherapy, highlighting a potential therapeutic target for overcoming drug resistance in this malignancy.

To date, there is a lack of specific research investigating the direct effects of N(6)-Benzoyladenosine 3',5'-cyclic Monophosphate (this compound) on upper urinary tract urothelial carcinoma (UTUC) cells. While the broader cAMP signaling pathway is known to be involved in various cancers, dedicated studies on its modulation by this compound in the context of UTUC have not been published. Therefore, the specific roles of this compound in the proliferation, differentiation, or apoptosis of UTUC cells remain to be elucidated.

Studies in Parasitology

The cAMP signaling pathway is also a critical regulator of cellular processes in various parasitic organisms. This compound has been instrumental in exploring these pathways, particularly in the malaria parasite Plasmodium falciparum.

Research has shown that this compound, acting as a PKA activator, can alter the cell cycle of the malaria parasite Plasmodium falciparum. nih.govmdpi.com Treatment of infected red blood cells with this compound leads to an increase in the proportion of parasites in the schizont stage, which is a crucial phase of asexual reproduction. nih.gov This effect is dependent on the activation of PKA, as it can be abolished by the use of PKA inhibitors. nih.govmdpi.com

Furthermore, the addition of this compound to P. falciparum cultures induces an increase in the concentration of cytosolic calcium (Ca2+). nih.govmdpi.com This finding points to a significant cross-talk between the cAMP and Ca2+-dependent signaling pathways within the parasite. The ability of this compound to increase cytosolic Ca2+ is also dependent on PKA activation. nih.govmdpi.com

| Parameter | Effect of this compound Treatment | Dependency |

|---|---|---|

| Cell Cycle | Alteration, with an increase in the schizont stage | PKA activation |

| Cytosolic Ca2+ | Increase in concentration | PKA activation |

These results underscore the intricate interplay between second messenger systems in controlling the development and proliferation of the malaria parasite.

The host hormone melatonin has been found to synchronize the cell cycle of Plasmodium falciparum, an effect that is mediated through the modulation of intracellular second messengers. nih.govmdpi.com Melatonin induces an increase in both cAMP levels and PKA activity within the parasite. nih.govmdpi.com

The effects of this compound on the parasite's cell cycle mimic those observed with melatonin treatment, suggesting that this compound acts downstream in the same signaling pathway. nih.gov The synchronizing effect of melatonin on the parasite population, leading to an increase in the schizont stage, is inhibited by PKA inhibitors, further solidifying the central role of the cAMP-PKA pathway in mediating melatonin's action. nih.govmdpi.com This indicates that the control of the parasite's cell cycle by melatonin requires the activation of this second messenger pathway.

Endocrine and Reproductive Biology Research

The cAMP/PKA signaling pathway is a cornerstone of hormonal regulation in both the endocrine and reproductive systems. This compound has been instrumental in dissecting the specific roles of PKA in cellular function and gene expression in these contexts.

Effects on Sertoli Cell Function and Protein Kinase Regulation

Sertoli cells, the "nurse cells" of the testes, are critical for spermatogenesis, and their function is primarily regulated by follicle-stimulating hormone (FSH), which elevates intracellular cAMP levels. The use of this compound in Sertoli cell cultures has provided valuable insights into the PKA-dependent mechanisms governing their supportive role.

Activation of PKA by this compound in Sertoli cells has been shown to stimulate the phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB is a key transcription factor that regulates the expression of numerous genes essential for Sertoli cell function. For instance, studies have demonstrated that the addition of cAMP analogs like this compound can induce the expression of genes containing cAMP response elements (CREs) in their promoters. This includes the gene for CREB itself, indicating a positive feedback loop.

Furthermore, the cAMP/PKA pathway is known to influence the production of various factors by Sertoli cells that are vital for developing germ cells. While direct studies using this compound to measure the output of all such factors are not extensively detailed in the available literature, the established role of the cAMP/PKA pathway suggests that this compound would mimic the effects of FSH in stimulating the production of lactate, transferrin, and other nurturing molecules.

The regulation of protein kinase A itself is a complex process. In a mouse Sertoli cell line (MSC-1), it has been observed that of the various PKA subunits expressed (RIα, RIIα, RIIβ, Cα, and Cβ), only the regulatory subunit RIIβ is regulated by cAMP. Treatment with cAMP analogs leads to a significant induction of RIIβ mRNA and protein levels. mdpi.com This suggests that this compound can be used to study the specific regulation of PKA subunit expression, which in turn fine-tunes the cellular response to cAMP signaling.

| Parameter | Effect of this compound (as a cAMP analog) | Associated Protein Kinase Regulation |

| CREB Phosphorylation | Stimulation | Activation of PKA leads to direct phosphorylation of CREB. |

| Gene Expression (CRE-containing genes) | Induction | PKA-phosphorylated CREB binds to CREs in gene promoters, activating transcription. |

| RIIβ PKA Subunit Expression | Induction | cAMP signaling specifically upregulates the expression of the RIIβ subunit of PKA. mdpi.com |

Role in Thyroid Cell Function and Differentiation

In thyroid follicular cells, the primary physiological stimulus for function and differentiation is the thyroid-stimulating hormone (TSH), which acts via the cAMP/PKA pathway. This compound serves as a potent tool to mimic the effects of TSH and investigate the downstream molecular events.

The synthesis of thyroid hormones is dependent on two key proteins: thyroglobulin (Tg) and thyroid peroxidase (TPO). The expression of the genes encoding these proteins is tightly regulated by the cAMP pathway. Studies using cAMP analogs have shown that activation of PKA is essential for the transcription of both the Tg and TPO genes. mdpi.commdpi.com While the transcriptional activation of the TPO gene is rapid and direct, the induction of the TG gene is slower and requires ongoing protein synthesis, suggesting a more complex regulatory mechanism involving intermediary proteins, all initiated by PKA activation. mdpi.com

Furthermore, the cAMP/PKA pathway plays a crucial role in the expression of the sodium/iodide symporter (NIS), which is responsible for iodide uptake, a critical first step in thyroid hormone synthesis. Research has identified a thyroid-specific and cAMP-responsive enhancer element far upstream of the human NIS gene, which is stimulated by cAMP agonists. nih.gov This indicates that this compound can be utilized to study the long-range regulatory elements that govern thyroid-specific gene expression.

In the context of cell survival, cAMP has been shown to rescue thyroid cells from apoptosis. nih.gov The signaling pathways mediating this protective effect are complex and involve PKA. nih.gov Therefore, this compound can be a valuable tool to specifically investigate the PKA-dependent anti-apoptotic pathways in thyroid cells.

| Thyroid Cell Function | Effect of this compound (as a cAMP analog) | Key Regulatory Mechanisms |

| Thyroglobulin (Tg) Gene Transcription | Stimulation | PKA-dependent, requires new protein synthesis. mdpi.com |

| Thyroid Peroxidase (TPO) Gene Transcription | Stimulation | PKA-dependent, rapid and direct. mdpi.com |

| Sodium/Iodide Symporter (NIS) Expression | Stimulation | Activation of a cAMP-responsive enhancer element. nih.gov |

| Cell Survival | Promotion | Activation of PKA-dependent anti-apoptotic pathways. nih.gov |

Plant Biology and Environmental Stress Response Studies

In plants, cAMP is emerging as an important second messenger involved in various signaling pathways, including those related to hormonal regulation and responses to environmental stresses. While research in this area is less extensive than in animal systems, the application of cAMP analogs like this compound holds promise for dissecting these pathways.

Modulation of Stress-Responsive Signaling Pathways in Plants

Plants are constantly exposed to various abiotic stresses such as drought, salinity, and extreme temperatures. The ability to perceive and respond to these stresses is crucial for their survival. Recent evidence suggests that cAMP plays a role in these stress responses.

Studies have shown that cAMP deficiency in tobacco BY-2 cells leads to growth inhibition and an enhancement of stress-related responses, suggesting that cells perceive a lack of cAMP as a stress condition. researchgate.net This implies that maintaining cAMP homeostasis is important for normal growth and that alterations in cAMP levels can trigger stress signaling. The application of this compound could, therefore, be used to investigate how elevating cAMP levels might modulate the expression of stress-responsive genes and the activity of antioxidant systems.

For instance, heat stress has been shown to induce the accumulation of cAMP in maize, which in turn regulates the influx of calcium ions and the expression of heat shock proteins (HSPs). horizonepublishing.com Using this compound could help to specifically determine the role of PKA in phosphorylating downstream targets involved in the heat stress response.

Regulation of Phytohormone Levels and Biosynthesis

Phytohormones are key regulators of plant growth, development, and stress responses. There is growing evidence for crosstalk between cAMP signaling and various phytohormone pathways.

One of the most well-studied phytohormones is auxin. Recent discoveries have revealed that auxin receptors possess adenylyl cyclase activity, producing cAMP as a second messenger in the canonical auxin signaling pathway. This finding revolutionizes our understanding of how auxin mediates its diverse effects on plant development.

Furthermore, studies in rapeseed have shown that elevating endogenous cAMP levels can significantly impact the concentrations of several phytohormones, including indole-3-acetic acid (IAA), and the stress-related hormones jasmonic acid (JA), abscisic acid (ABA), and salicylic acid (SA). This suggests that cAMP signaling is a crucial regulator of phytohormone homeostasis. The application of this compound could be a powerful tool to further investigate the specific enzymatic steps in phytohormone biosynthesis that are regulated by PKA. For example, it could be used to examine the phosphorylation status of key enzymes in the biosynthetic pathways of auxins, ABA, or other stress-related hormones.

| Plant Response | Potential Role of this compound (as a cAMP analog) | Link to Phytohormone Signaling |

| Abiotic Stress Tolerance | Modulation of stress-responsive gene expression and antioxidant systems. | Interacts with stress hormones like ABA, JA, and SA. |

| Heat Stress Response | Investigation of PKA-dependent activation of heat shock proteins. horizonepublishing.com | Crosstalk with ABA signaling under heat stress. horizonepublishing.com |

| Auxin Signaling | Elucidation of PKA's role downstream of auxin-induced cAMP production. | cAMP is a second messenger in the primary auxin signaling pathway. |

| Phytohormone Homeostasis | Examination of PKA's regulatory effect on the biosynthesis of IAA, ABA, JA, and SA. | Elevated cAMP levels alter the concentrations of multiple phytohormones. |

Advanced Research Methodologies and Experimental Models Utilizing N 6 Benzoyladenosine 3 ,5 Cyclic Monophosphate Bz Camp

In Vitro Cell Culture Systems for Mechanistic Elucidation

In vitro cell culture systems are fundamental to understanding the direct effects of Bz-cAMP on cellular behavior and signaling pathways. These systems provide a controlled environment to manipulate experimental conditions and observe cellular responses.

Primary Cell Cultures and Immortalized Cell Lines

Both primary cell cultures and immortalized cell lines are utilized in this compound research, each offering distinct advantages. Primary cell cultures, derived directly from tissues, often retain characteristics and functions more closely resembling their in vivo counterparts, making them valuable for studying physiological relevance eppendorf.comfrontiersin.orgcriver.com. However, primary cells have a limited lifespan in culture eppendorf.comcriver.com. Immortalized cell lines, on the other hand, can proliferate indefinitely and are easier to maintain and obtain in large quantities, offering consistency for experimental reproducibility frontiersin.orgcriver.comregmednet.com. The choice between primary cells and immortalized cell lines depends on the specific research question and the need to balance biological relevance with experimental practicality regmednet.com. For instance, studies investigating the role of cAMP signaling in specific tissue-derived cells might favor primary cultures, while high-throughput screening or studies requiring large cell numbers might utilize immortalized lines.

Techniques for Assessing [3H]cAMP Binding and Intracellular cAMP Levels

Assessing the interaction of cAMP analogs like this compound with their binding proteins and measuring changes in intracellular cAMP levels are critical for understanding their mechanism of action.

Techniques for assessing cyclic nucleotide binding, including [3H]cAMP binding assays, are widely used. These assays often involve competitive binding principles, where labeled cAMP ([3H]cAMP) competes with unlabeled cyclic nucleotides or analogs like this compound for binding sites on proteins such as the regulatory subunit of PKA uib.nosci-hub.senih.gov. Changes in the binding of [3H]cAMP can indicate the affinity and efficacy of this compound in interacting with these proteins. For example, a competitive binding assay based on the displacement of [3H]cAMP from the RIα subunit of PKA has been used to determine cAMP levels uib.no. Studies have also utilized [3H]cAMP binding assays to characterize the binding properties of PKA holoenzymes, revealing differences in binding between cAMP-free and cAMP-bound forms nih.gov.

Measuring intracellular cAMP levels provides direct evidence of how this compound influences the cellular concentration of this second messenger. Various methods are available for this purpose, including competitive binding assays and techniques utilizing fluorescent or bioluminescent reporters nih.govpromega.compcbis.fr. For example, FRET-based biosensors, which undergo conformational changes upon cAMP binding, allow for the quantitative analysis of intracellular cAMP dynamics in living cells with high temporal and spatial resolution nih.govplos.org. Bioluminescent assays, such as the cAMP-Glo™ assay, measure cAMP levels indirectly through PKA activity, providing a luminescent signal inversely proportional to the cAMP concentration promega.com. These techniques are essential for confirming that this compound treatment leads to the expected elevation or modulation of intracellular cAMP signaling.

Biochemical Assays for Signaling Pathway Analysis

Biochemical assays are indispensable for dissecting the specific signaling pathways activated by this compound, particularly its effects on protein phosphorylation and gene transcription.

Immunoblotting and Protein Phosphorylation Studies

Immunoblotting (Western blotting) is a standard technique used to detect and quantify specific proteins, including those involved in cAMP signaling pathways researchgate.netlicorbio.comnih.gov. By using antibodies specific to phosphorylated forms of proteins, researchers can assess the phosphorylation status of key signaling molecules downstream of PKA activation. This is crucial for confirming that this compound, through PKA, is inducing phosphorylation events that regulate protein activity and cellular processes. For instance, immunoblotting has been used to analyze the phosphorylation of proteins like CREB and Bad in response to cAMP-elevating agents or PKA agonists like N6-Bz-cAMP researchgate.net. Studies have also examined the phosphorylation of proteins such as RhoA and VASP by immunoblotting to understand the downstream effects of cAMP-PKA signaling ashpublications.org. Quantitative Western blotting methods, often employing fluorescently-labeled secondary antibodies, allow for the normalization of phosphorylation signals against the total protein levels, providing a more accurate assessment of the relative phosphorylation status licorbio.com.

Reporter Gene Assays for Transcriptional Activity

Reporter gene assays are powerful tools for investigating the impact of this compound on gene expression regulated by cAMP-responsive elements thermofisher.compromega.comescholarship.orgpromega.ro. These assays involve transfecting cells with a construct containing a promoter region of interest linked to a reporter gene (e.g., luciferase, beta-galactosidase) thermofisher.compromega.com. Activation of the promoter by transcription factors, which may be influenced by this compound-mediated signaling, leads to the expression of the reporter gene thermofisher.compromega.com. The activity of the reporter protein is then measured, providing an indirect quantification of the transcriptional activity driven by the specific promoter thermofisher.compromega.com. For example, reporter gene assays utilizing a CRE (cAMP Response Element) reporter construct can directly assess the activation of CREB-mediated transcription by this compound promega.ro. These assays are invaluable for understanding how this compound ultimately affects gene expression profiles and cellular function.

In Vivo Preclinical Models for Pathway Analysis (Excluding clinical efficacy)

While the user explicitly excluded clinical efficacy, in vivo preclinical models are utilized to study the effects of this compound and cAMP signaling in a more complex, integrated biological system, providing insights into pathway analysis beyond the cellular level. These models, often involving rodents, allow researchers to investigate the systemic effects of this compound and its influence on signaling pathways within tissues and organs. Studies using in vivo models can examine the impact of this compound on various physiological processes and disease models, focusing on the underlying molecular mechanisms and pathway modulation. For example, in vivo experiments using nude mice have been employed to study the effects of compounds on signaling pathways related to tumor growth, including the assessment of cAMP and downstream effectors nih.gov. Another study utilized a murine model of lung injury to investigate the effects of cAMP analogs, including N(6)-benzoyl-adenosine-3',5'-cyclic monophosphate, on endothelial barrier function and associated signaling pathways nih.gov. These preclinical models are crucial for understanding the complex interplay of signaling pathways in a living organism and for validating findings from in vitro studies, strictly focusing on pathway analysis rather than clinical outcomes.

Rodent Models for Investigating Mechanistic Cellular Responses

Rodent models, including mice and rats, are indispensable tools in biomedical research for investigating the mechanistic underpinnings of cellular responses in a living organism. nih.govmdpi.comnih.govnih.gov These models allow researchers to study complex biological processes, disease progression, and the effects of specific compounds or genetic modifications within a systemic environment. nih.govnih.gov In the context of cancer research, rodent models are widely used to explore the cellular and molecular mechanisms driving tumor initiation, growth, progression, and metastasis. nih.govvib.be They enable the analysis of cell signaling pathways, cell-cell interactions within the tumor microenvironment, and the systemic effects of the disease. vib.be

Studies utilizing rodent models to investigate mechanistic cellular responses often involve techniques such as genetic manipulation (e.g., transgenic or knockout models), xenografting of human cancer cells, or the use of chemically induced tumor models. nih.gov Analysis in these models can include evaluating changes in gene and protein expression, cellular proliferation rates, apoptosis, cell migration, and angiogenesis, providing insights into how specific pathways, like the cAMP/PKA pathway, influence cellular behavior in a complex in vivo setting. nih.govnih.govmdpi.com While direct detailed studies specifically employing this compound in rodent models for cancer mechanistic studies were not extensively highlighted in the search results, the established use of rodent models for studying cAMP-mediated pathways in various biological contexts provides a framework for how this compound could be applied. For instance, rodent models have been used to study the role of cAMP and its effectors like PKA and CREB in neurodegenerative diseases and immune responses, demonstrating the feasibility of investigating cAMP signaling in these systems. frontiersin.orgnih.govresearchgate.netoup.com The PKA-specific activation by this compound makes it a suitable agent for specifically probing the contributions of this particular pathway in relevant rodent models. nih.govahajournals.org

Analysis of Tumor Growth and Cell Survival in Mechanistic Animal Studies

A critical aspect of mechanistic studies in cancer using rodent models is the analysis of tumor growth and cell survival. frontiersin.org These parameters are direct indicators of the effectiveness of interventions or the impact of specific molecular pathways on cancer progression in vivo. Researchers employ various methods to quantify tumor growth, including measuring tumor volume and weight over time. nih.govfrontiersin.org Analysis of cell survival within tumors often involves assessing rates of proliferation and apoptosis (programmed cell death) through techniques such as immunohistochemistry for markers like Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).

The cAMP signaling pathway, particularly through PKA, has been implicated in regulating both cell proliferation and survival in various cancer types. nih.govmdpi.com Elevated cAMP levels or increased PKA activity can have diverse effects depending on the specific cancer cell type and context, sometimes promoting growth and survival, and at other times inhibiting them. nih.govmdpi.com Studies in rodent models investigating the role of cAMP signaling in cancer growth and survival would typically involve modulating this pathway (e.g., genetically or pharmacologically) and observing the resulting impact on tumor size, weight, and the balance between cell proliferation and death within the tumor tissue. frontiersin.org While the provided search results did not offer specific data tables detailing the effects of this compound on tumor growth or cell survival in rodent models, research on related compounds and the broader cAMP pathway in animal cancer models demonstrates the methodologies used. For example, studies have analyzed tumor volume and weight in rodent models when investigating the effects of different treatments or genetic alterations on cancer progression. nih.govfrontiersin.org The use of this compound, as a PKA-specific activator, in such models would allow for a more precise understanding of PKA's contribution to these critical aspects of tumor biology.

While specific detailed data tables showing the direct impact of this compound on tumor growth and cell survival in rodent models were not found within the scope of the provided search results, the general methodologies for analyzing these parameters in rodent cancer studies are well-established. Future research utilizing this compound in appropriate rodent tumor models could provide valuable mechanistic data on the specific role of PKA in regulating tumor growth and cell survival in vivo.

Comparative Analysis of N 6 Benzoyladenosine 3 ,5 Cyclic Monophosphate Bz Camp with Other Cyclic Amp Analogs

Structural Modifications and Resulting Functional Diversities of cAMP Analogs

The functional diversity among cAMP analogs is a direct result of specific chemical alterations to the parent cAMP molecule. dtic.milfrontiersin.org Key sites for modification include the N6 and C8 positions of the adenine (B156593) ring and the ribose group. researchgate.net These structural changes significantly influence an analog's binding affinity to PKA regulatory subunits, its resistance to degradation by phosphodiesterases (PDEs), and its ability to cross cell membranes. researchgate.netresearchgate.net

Bz-cAMP is distinguished by a benzoyl group at the N6 position of the adenine base. ontosight.ai This addition increases the molecule's lipophilicity, thereby improving its membrane permeability. researchgate.netnih.gov The benzoyl group is also instrumental in the selective activation of PKA isozymes. researchgate.net

Other analogs feature different modifications that confer unique functional characteristics. For instance, N6-substituted analogs like N6-benzyl-cAMP (Bn-cAMP) and N6-butyryl-cAMP (Bt-cAMP) also have altered N6 positions, but the different substituent groups result in varied biological activities. nih.gov Analogs with substitutions at the C8 position, such as 8-Bromo-cAMP (8-Br-cAMP), favor a syn conformation, which can lead to preferential activation of certain PKA isozymes. hellobio.combiolog.de Some analogs, like N6,2'-O-Dibutyryladenosine 3',5'-cyclic monophosphate (db-cAMP), are modified at multiple sites to enhance both lipophilicity and resistance to enzymatic degradation. biolog.debiolog.de

Comparative Potency and Specificity Profiles of N6-Substituted cAMP Analogs

The effectiveness and specificity of N6-substituted cAMP analogs are determined by the chemical nature of the N6 substituent and its interaction with PKA regulatory subunits.

Comparison with N6-Benzyl-cAMP (Bn-cAMP)

Both this compound and Bn-cAMP are N6-substituted analogs that readily cross cell membranes due to their aromatic moieties. However, the acyl benzoyl group in this compound and the alkyl benzyl (B1604629) group in Bn-cAMP can lead to different interactions with PKA regulatory subunits. In studies on C6 rat glioma cells, Bn-cAMP was found to be a much more potent inhibitor of cell proliferation than this compound. nih.gov In contrast, other research has indicated that N6-benzyl-cAMP and N6-benzoyl-cAMP can act as full agonists at both ERK and CREB with roughly equivalent potencies. researchgate.net

Comparison with N6-Butyryl-cAMP (Bt-cAMP) and N6,2'-O-Dibutyryladenosine 3',5'-cyclic monophosphate (db-cAMP)

Bt-cAMP and the widely used db-cAMP are lipophilic and resistant to phosphodiesterase. nih.govbiolog.de db-cAMP is considered a prodrug that is metabolized to the active N6-monobutyryl-cAMP inside the cell. biolog.de Research has indicated that N6-monobutyryl-cAMP and N6-benzoyl-cAMP are more potent activators of PKA and subsequent cellular processes like steroidogenesis when compared to db-cAMP. nih.gov

| Analog | Relative Potency in Stimulating Steroidogenesis |

|---|---|

| N(6)-Benzoyladenosine 3',5'-cyclic Monophosphate (this compound) | High |

| N6-Monobutyryl-cAMP | High |

| N6,2'-O-Dibutyryladenosine 3',5'-cyclic monophosphate (db-cAMP) | Lower than N6-monosubstituted analogs |

Comparison with 8-Bromo-cAMP (8-Br-cAMP) and other 8-Substituted Analogs

8-substituted analogs like 8-Br-cAMP feature a bromine atom at the C8 position, which favors the syn molecular conformation and can lead to preferential activation of PKA-II. hellobio.combiolog.de While the selectivity of this compound is determined by its N6 substitution, the selectivity of 8-Br-cAMP is governed by its C8 modification. This structural difference results in distinct biological effects. It has been noted that the effects of 8-Br-cAMP may be mediated by its metabolites rather than by mimicking cAMP. nih.gov

Future Directions and Conceptual Advances in N 6 Benzoyladenosine 3 ,5 Cyclic Monophosphate Bz Camp Research

Elucidating Uncharacterized Downstream Targets and Effector Proteins

The primary and most well-characterized downstream effectors of cAMP are Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). cusabio.comnih.gov Bz-cAMP, like endogenous cAMP, activates these pathways, leading to the phosphorylation of numerous substrate proteins and the regulation of cellular processes such as gene transcription, metabolism, and cell growth. cusabio.comnih.gov However, the full spectrum of proteins that interact with or are modulated by the cAMP signaling axis is likely not yet fully understood.

Future research must focus on identifying novel, uncharacterized downstream targets and effector proteins for cAMP signaling, which can be probed using this compound. Modern proteomics approaches are central to this endeavor. For instance, quantitative proteomics can be employed to compare the proteomes of cells in a basal state versus those stimulated with this compound. nih.gov This can reveal changes in the expression levels of numerous proteins, pointing towards new pathways regulated by cAMP.

Furthermore, phosphoproteomics, a subfield of proteomics, is particularly powerful for studying signaling pathways. By analyzing the phosphorylation status of thousands of proteins simultaneously, researchers can identify novel substrates for PKA and other kinases activated by this compound. nih.gov This approach can provide a more comprehensive and unbiased view of the signaling network, moving beyond the known targets. nih.gov In addition to PKA and EPAC, cAMP is known to directly regulate other proteins, such as cyclic nucleotide-gated (CNG) ion channels and Popeye domain containing (POPDC) proteins. nih.govwikipedia.org Advanced screening techniques could uncover other proteins that possess novel cAMP-binding domains, and this compound could be a key tool in validating these interactions.

Table 1: Key Downstream Effectors of cAMP Signaling

| Effector Protein | Function | Role in Signaling |

|---|---|---|

| Protein Kinase A (PKA) | Serine/threonine kinase | Phosphorylates a wide range of substrates, regulating metabolism, gene transcription, and cell cycle. nih.gov |

| Exchange Protein Directly Activated by cAMP (EPAC) | Guanine (B1146940) nucleotide exchange factor for Rap GTPases | Activates Rap1 and Rap2, influencing cell adhesion, secretion, and proliferation. cusabio.com |

| Cyclic Nucleotide-Gated (CNG) Channels | Ion channels | Mediate cellular responses to sensory stimuli by altering ion flow across membranes. wikipedia.org |

| Popeye Domain Containing (POPDC) Proteins | Novel cAMP effectors | Involved in cardiac muscle function and cell adhesion; precise role is an active area of research. nih.gov |

Integration of this compound Studies into Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components in isolation. nih.gov This is achieved by integrating experimental data from various "-omics" platforms (genomics, proteomics, metabolomics) with computational modeling. nih.gov this compound is an ideal tool for such an approach, as it can be used to specifically perturb the cAMP signaling network, allowing researchers to observe the system-wide response.

By treating cells with this compound and subsequently performing multi-omics analysis, researchers can generate large datasets detailing the changes in gene expression, protein levels, and metabolite concentrations. This data can then be used to construct and refine computational models of the cAMP signaling network. nih.gov These models can help to understand the dynamic behavior of the pathway, predict how it will respond to different stimuli, and identify key nodes that control cellular decisions.

For example, a systems biology approach could be used to investigate how this compound affects the interplay between the PKA and EPAC branches of the cAMP pathway. While sometimes acting in concert, these two branches can also have opposing effects on cellular processes like proliferation and differentiation. nih.gov A computational model, informed by experimental data generated using this compound and specific inhibitors, could help to unravel the logic of this complex signaling module. nih.gov

Development of Novel Analogs for Enhanced Research Specificity

While this compound has been a valuable research tool, the development of new analogs with improved properties would greatly enhance its utility. The goal is to create molecules with greater specificity for the different downstream effectors of cAMP, as well as improved physicochemical properties. This involves a deep understanding of the structure-activity relationships of cAMP and its analogs. nih.govnih.gov

One key area of development is the creation of analogs that are selective for either PKA or EPAC. This would allow researchers to dissect the specific roles of these two pathways with much greater precision. Another important direction is the development of analogs that selectively target the two different cAMP-binding sites (Site 1 and Site 2) on the regulatory subunits of PKA. odu.edu Analogs with modifications at the C-6 position of the adenine (B156593) ring, like this compound, generally show selectivity for Site 2, while those with modifications at the C-8 position are selective for Site 1. odu.edu Combining two different site-selective analogs can lead to a synergistic activation of PKA, providing another layer of experimental control. odu.edunih.gov

Furthermore, the development of analogs with enhanced resistance to phosphodiesterases (PDEs), the enzymes that degrade cAMP, would be beneficial. cusabio.com This would allow for a more sustained activation of the cAMP pathway, which could be useful for studying long-term cellular responses.

Table 2: Examples of Site-Selective cAMP Analogs

| Analog Class | Modification Position | PKA Site Selectivity | Example Compound |

|---|---|---|---|

| C-6 Analogs | N6-position | Site 2 | N6-Benzoyladenosine-3',5'-cyclic monophosphate (this compound) odu.edu |

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying Bz-Camp’s biochemical mechanisms?

- Methodology: Begin with a literature review to identify gaps (e.g., inconsistent results in this compound’s protein-binding affinity). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question. Example: “How does this compound modulate cAMP-dependent pathways in neuronal cells compared to existing analogs?” Avoid broad queries; specify variables (e.g., concentration ranges, cell types) .

Q. What experimental design principles are critical for replicating this compound synthesis?

- Methodology: Follow guidelines for reproducibility:

- Detail reaction conditions (temperature, solvents, catalysts) in the Experimental section.

- Include purity thresholds (e.g., ≥95% via HPLC) and characterization data (NMR, mass spectrometry) .

- Use control groups (e.g., wild-type vs. mutant enzymes) to validate catalytic efficiency .

Q. How to ensure data validity when analyzing this compound’s cytotoxicity?

- Methodology:

- Triplicate experiments with statistical rigor (e.g., ANOVA for dose-response curves).

- Address confounding variables (e.g., cell line viability thresholds, serum-free media effects).

- Cross-validate results with orthogonal assays (e.g., flow cytometry for apoptosis alongside MTT assays) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported pharmacological effects across studies?

- Methodology:

- Conduct a meta-analysis to compare datasets, highlighting methodological differences (e.g., in vivo vs. in vitro models, dosing regimens).

- Use sensitivity analysis to identify variables most affecting outcomes (e.g., pH-dependent stability of this compound).

- Propose validation studies using standardized protocols (e.g., OECD guidelines for toxicity testing) .

Q. What strategies optimize this compound’s selectivity in kinase inhibition assays?

- Methodology:

- Employ structure-activity relationship (SAR) models to modify functional groups (e.g., benzyl vs. phenyl substituents).

- Use computational docking (e.g., AutoDock Vina) to predict binding affinities across kinase isoforms.

- Validate with competitive binding assays and off-target screening .

Q. How to integrate multi-omics data to elucidate this compound’s metabolic pathways?

- Methodology:

- Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map cAMP-mediated signaling cascades.

- Apply pathway enrichment tools (e.g., KEGG, Reactome) to identify overrepresented networks.

- Use machine learning (e.g., random forests) to prioritize key regulatory nodes .

Data Management & Reporting

Q. How to structure tables for comparing this compound’s pharmacokinetic properties?

- Guidelines:

- Columns: Parameters (e.g., half-life, bioavailability), experimental conditions, statistical metrics (mean ± SD).

- Rows: Comparative data from peer-reviewed studies (cite sources).

- Supplementary files: Raw datasets (e.g., plasma concentration-time curves) with metadata (species, sample size) .

Q. What ethical considerations apply to this compound research involving animal models?

- Methodology:

- Follow institutional review board (IRB) protocols for humane endpoints and sample sizes.

- Document 3R compliance (Replacement, Reduction, Refinement) in the Methods section.

- Disclose conflicts of interest (e.g., funding sources) .

Key Frameworks for Rigor

- PICO Framework: Define Population (e.g., cancer cell lines), Intervention (this compound dosage), Comparison (existing cAMP analogs), Outcome (apoptosis rate) .

- Data Saturation: In qualitative studies (e.g., patient-reported outcomes), ensure thematic redundancy is achieved through iterative coding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。